Geranylgeranyl pyrophosphate ammonium salt
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Overview
Description
Geranylgeranyl pyrophosphate ammonium salt is an isoprenoid compound that plays a crucial role in the biosynthesis of terpenes and terpenoids. It is an intermediate in the HMG-CoA reductase pathway, derived directly from farnesyl pyrophosphate. This compound is essential for the prenylation of various intracellular proteins, including small GTPases, which are critical for proper cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
Geranylgeranyl pyrophosphate ammonium salt can be synthesized through the reaction of geranylgeranyl pyrophosphate with ammonium hydroxide. The reaction typically takes place in an organic solvent such as methanol, with a mixture of methanol and ammonium hydroxide (7:3) being commonly used . The product is then purified by countercurrent distribution or chromatography on DEAE-cellulose .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the reaction of geranylgeranyl pyrophosphate with sodium or potassium salts, followed by ammoniation to obtain the ammonium salt form .
Chemical Reactions Analysis
Types of Reactions
Geranylgeranyl pyrophosphate ammonium salt undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions, depending on the desired product .
Major Products Formed
The major products formed from these reactions include various terpenoids and prenylated proteins, which are essential for cellular functions and have significant biological activities .
Scientific Research Applications
Geranylgeranyl pyrophosphate ammonium salt has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of terpenes and terpenoids, which are important in various chemical industries.
Biology: The compound is crucial for the prenylation of proteins, which is necessary for their proper localization and function within cells.
Medicine: this compound is a focus of anticancer drug discovery due to its role in protein prenylation and cellular signaling pathways.
Industry: It is used in the production of various bioactive compounds and as an intermediate in the synthesis of pharmaceuticals .
Mechanism of Action
Geranylgeranyl pyrophosphate ammonium salt exerts its effects through the prenylation of intracellular proteins, including small GTPases. This post-translational modification is necessary for the correct localization of proteins to intracellular membranes, ensuring their proper functionality. The compound is involved in the HMG-CoA reductase pathway, which is crucial for the biosynthesis of terpenes and terpenoids .
Comparison with Similar Compounds
Similar Compounds
- Farnesyl pyrophosphate ammonium salt
- Geranyl pyrophosphate ammonium salt
- Geranylgeraniol
Uniqueness
Geranylgeranyl pyrophosphate ammonium salt is unique due to its specific role in the prenylation of small GTPases, which are critical for cellular signaling and function. Unlike farnesyl pyrophosphate and geranyl pyrophosphate, geranylgeranyl pyrophosphate has a longer isoprenoid chain, making it more suitable for the prenylation of certain proteins .
Properties
Molecular Formula |
C20H42N2O7P2 |
---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
diazanium;[oxido-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenoxy]phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C20H36O7P2.2H3N/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-26-29(24,25)27-28(21,22)23;;/h9,11,13,15H,6-8,10,12,14,16H2,1-5H3,(H,24,25)(H2,21,22,23);2*1H3/b18-11+,19-13+,20-15+;; |
InChI Key |
NKMQDAIYTRSGDK-CNKFFNGESA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/COP(=O)([O-])OP(=O)(O)[O-])/C)/C)/C)C.[NH4+].[NH4+] |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCOP(=O)([O-])OP(=O)(O)[O-])C)C)C)C.[NH4+].[NH4+] |
Origin of Product |
United States |
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